

2-(Pyrrolidin-3-yl)acetic acid hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Pyrrolidin-3-yl)acetic acid hydrochloride

Cat. No.: B1416629

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **2-(Pyrrolidin-3-yl)acetic acid hydrochloride**

Authored by a Senior Application Scientist

This document provides a comprehensive safety, handling, and emergency protocol guide for **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** (CAS No: 36404-99-8). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-tested insights into the safe utilization of this compound in a laboratory setting. The narrative emphasizes the causality behind safety protocols, ensuring a deep understanding of risk mitigation.

Section 1: Chemical Identification and Overview

2-(Pyrrolidin-3-yl)acetic acid hydrochloride is a heterocyclic organic compound. As a derivative of pyrrolidine, a five-membered saturated heterocycle containing nitrogen, it serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active molecules. The hydrochloride salt form is often utilized to improve the compound's stability and solubility in aqueous media, which is advantageous for experimental assays and formulation studies.

Molecular Structure:

- Chemical Formula: C₆H₁₂CINO₂[\[1\]](#)
- Molecular Weight: 165.62 g/mol [\[1\]](#)
- Synonyms: 3-Pyrrolidineacetic acid hydrochloride

Understanding the safety profile of this reagent is the first and most critical step in its experimental application.

Section 2: Hazard Identification and GHS Classification

According to data from the European Chemicals Agency (ECHA), this class of compounds is classified as hazardous.[\[1\]](#) The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards associated with **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** are related to its irritant properties.

GHS Hazard Classification Summary

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation [1]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation [1]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation [1]

Expert Analysis of Hazards:

- Skin and Eye Irritation: The hydrochloride salt can dissociate, creating a mildly acidic environment on contact with moisture (e.g., on skin or in the eyes). This, combined with the inherent reactivity of the amine and carboxylic acid functional groups, can disrupt cell membranes, leading to an inflammatory response. Prolonged contact should be avoided as it can lead to more severe chemical burns.

- Respiratory Irritation: As a fine, crystalline solid, the compound can be easily aerosolized during handling (e.g., weighing, transferring).[2] Inhaled particles can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing and shortness of breath. The causality lies in the deposition of fine particles onto the sensitive epithelial lining of the lungs and airways.

Section 3: Risk Mitigation and Proactive Safety Protocols

A proactive approach to safety involves implementing robust engineering controls and standardized personal protocols before any experimental work begins.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

- Ventilation: All handling of solid **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** must be performed in a well-ventilated area.[3] A certified chemical fume hood is mandatory for procedures such as weighing, dissolving, or transferring the powder to prevent the inhalation of airborne particles.
- Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3] Proximity is key; these stations should be reachable within 10-15 seconds of unobstructed travel.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

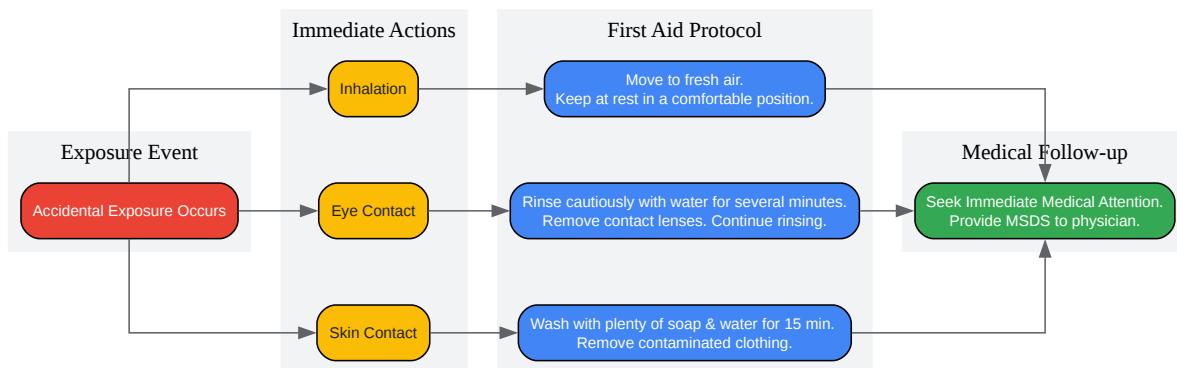
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

Protection Type	Specification	Rationale and Best Practices
Eye/Face Protection	ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. [2]	Protects against accidental splashes and airborne powder. A face shield may be required for larger quantities or when there is a significant splash risk.
Hand Protection	Nitrile gloves (minimum thickness of 4 mil).	Nitrile provides good resistance against a wide range of chemicals. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended procedures. Contaminated gloves must be disposed of properly.
Skin/Body Protection	A flame-retardant laboratory coat.	Protects skin and personal clothing from contamination. The lab coat should be fully buttoned.
Respiratory Protection	NIOSH-approved respirator.	Required only if engineering controls are insufficient or during a large-scale spill cleanup where dust generation is unavoidable.

Standard Operating Protocol for Handling

This step-by-step protocol ensures that the compound is handled in a self-validating system of safety.

- Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.


- Weighing: Perform weighing operations on a disposable weigh boat inside the fume hood to contain any spilled powder.
- Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring quickly from a height.
- Cleaning: After handling, decontaminate the spatula and the work surface. Wipe down the area with a damp cloth to collect any residual dust.
- Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.^[2] Do not eat, drink, or smoke in the laboratory area.^[3]

Section 4: Emergency Response and First Aid

In the event of an accidental exposure, a swift and correct response is critical.

Emergency Response Workflow

The following diagram outlines the logical flow for responding to an exposure event.

[Click to download full resolution via product page](#)

Emergency response workflow for accidental exposure.

Detailed First-Aid Measures

- If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[\[3\]](#) If skin irritation occurs, seek medical advice.[\[2\]](#) Contaminated clothing should be removed and washed before reuse.[\[3\]](#)
- If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[\[3\]](#) If present and easy to do, remove contact lenses.[\[3\]](#) Continue flushing for at least 15 minutes. If eye irritation persists, it is crucial to get medical advice immediately.[\[2\]](#)
- If Inhaled: Move the person to an area with fresh air and keep them in a position that is comfortable for breathing.[\[3\]](#) If the individual feels unwell, call a poison center or a doctor.[\[4\]](#)
- If Swallowed: Rinse the mouth with water.[\[3\]](#) Do NOT induce vomiting.[\[5\]](#) Call a physician or poison control center immediately.[\[3\]](#)

Section 5: Physical and Chemical Properties

The known physical and chemical properties are essential for safe handling and for designing experiments.

Property	Value	Source
Appearance	Solid, Crystal - Powder	[2] [3]
Color	White to very pale reddish-yellow	[2]
Molecular Formula	<chem>C6H12ClNO2</chem>	[1] [3]
Molecular Weight	165.62 g/mol	[1] [3]
Melting Point	171-174°C	[3]
Boiling Point	No data available	[3]
Solubility in Water	No data available	[3]
Stability	Stable under recommended storage conditions	[3]

Section 6: Stability, Storage, and Disposal

Stability and Reactivity

The compound is generally stable under normal laboratory conditions.^[3] However, it is crucial to be aware of potential incompatibilities.

- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.^{[3][6]} Contact with these can lead to vigorous and potentially hazardous reactions.
- **Hazardous Decomposition Products:** Under fire conditions, thermal decomposition may produce toxic fumes, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.^[3]

Storage

Proper storage is essential to maintain the integrity of the compound and ensure safety.

- **Conditions:** Keep the container tightly closed in a dry, cool, and well-ventilated place.^{[3][6]}
- **Atmosphere:** For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.^[2]

Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

- **Procedure:** Dispose of the contents and container at an approved waste disposal plant.^[5] Do not mix with other waste. Uncleaned containers should be treated as if they contain the pure product.

Section 7: Toxicological Profile

The toxicological properties of **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** have not been exhaustively investigated.^[4] The hazard classifications are based on data from similar compounds and computational toxicology models.

- **Acute Toxicity:** It is classified as harmful if swallowed.^[3]

- Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no specific data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[3][4] However, the absence of data does not signify the absence of hazard. It should be handled with the assumption that it may have uncharacterized toxicological properties.

Section 8: Conclusion

2-(Pyrrolidin-3-yl)acetic acid hydrochloride is a valuable research chemical that can be handled safely when its hazards are understood and respected. The core principles of safety—utilizing engineering controls, wearing appropriate PPE, and following established protocols—are paramount. This guide provides the framework for a comprehensive safety culture when working with this and similar chemical reagents. Always consult the most recent version of the supplier's MSDS and your institution's safety guidelines before beginning any new experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-Pyrrolidine-3-acetic acid hcl | C6H12CINO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. uwm.edu [uwm.edu]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(Pyrrolidin-3-yl)acetic acid hydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416629#2-pyrrolidin-3-yl-acetic-acid-hydrochloride-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com